(R)-1-(3-Bromopyridin-2-yl)ethanamine HCl

Description

Significance of Chiral Amines in Synthetic Organic Chemistry

Chiral amines are indispensable tools in synthetic organic chemistry, valued for their versatile reactivity and widespread presence in biologically active molecules. nbinno.comresearchgate.net They are critical structural motifs in a vast number of natural products and pharmaceuticals, with some estimates suggesting that chiral amine fragments are present in 40-45% of small-molecule drugs. acs.orgopenaccessgovernment.org The significance of these compounds stems from several key roles they play in synthesis.

Firstly, chiral amines are extensively used as "chiral building blocks," providing a pre-defined stereocenter from which more complex molecules can be constructed. portico.org This approach is fundamental in drug discovery and development, where the specific three-dimensional arrangement of a molecule is often critical to its biological function. nbinno.comopenaccessgovernment.org The use of such building blocks allows chemists to introduce specific stereochemistry into target molecules with high precision. nbinno.com

Secondly, they function as powerful catalysts in asymmetric synthesis. acs.orgalfachemic.com Chiral amines can act as nucleophilic catalysts, organocatalysts, or as chiral ligands for transition metals, facilitating a broad range of enantioselective transformations. acs.orgacs.org Their ability to form transient chiral intermediates, such as enamines or iminium ions, enables the creation of new stereocenters with high levels of control. alfachemic.com Historically, natural products like the cinchona alkaloids were among the first chiral amines to be used in asymmetric catalysis. acs.org

Finally, chiral amines are also employed as resolving agents to separate racemic mixtures of acids, a classic but still relevant technique for obtaining enantiomerically pure compounds. The development of efficient synthetic routes to chiral amines, such as the asymmetric hydrogenation of imines, remains a key area of research. acs.org

Overview of Pyridine (B92270) Derivatives as Chiral Building Blocks

The pyridine ring is a fundamental heterocyclic scaffold in chemistry and medicine. chim.it When rendered chiral through the introduction of stereogenic centers, pyridine derivatives become highly valuable building blocks for asymmetric synthesis. chim.itnih.gov These chiral pyridines are important structural motifs found in a wide array of pharmaceuticals, natural products, and specialized chiral ligands. chim.it

The unique properties of the pyridine ring, including its Lewis basicity, coordinating ability with metals, and π-deficient nature, make it a versatile component in catalysis. chim.itacs.org Chiral pyridine-containing ligands, such as pyridine-oxazolines (PyOX) and pyridine-bisoxazolines (pybox), have proven to be highly effective in a multitude of asymmetric catalytic reactions, including reductions, cross-couplings, and C-H functionalization. chim.itresearchgate.netnih.govrsc.org The development of novel chiral pyridine units (CPUs) is an active area of research aimed at creating ligands that offer both high reactivity and excellent stereoselectivity. acs.org

Synthesizing these chiral pyridine derivatives can be challenging, as the pyridine nucleus can sometimes interfere with or deactivate catalytic systems. chim.it Despite these hurdles, significant progress has been made in developing methods like catalytic asymmetric reduction of pyridyl ketones or imines, and asymmetric cross-coupling reactions to access these important molecules. chim.it The strategic placement of substituents on the pyridine ring, combined with a chiral side chain, creates a multifunctional molecule capable of participating in a variety of subsequent chemical transformations.

Structural Considerations and Stereochemistry of (R)-1-(3-Bromopyridin-2-yl)ethanamine HCl

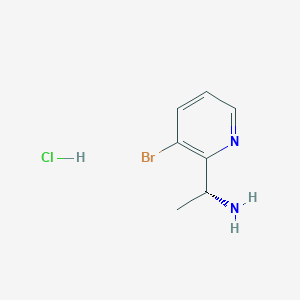

This compound is a chiral molecule that combines the features of a substituted pyridine ring with a chiral ethylamine (B1201723) side chain. Its structure consists of a pyridine ring substituted at the 2-position with a 1-aminoethyl group and at the 3-position with a bromine atom. The compound is supplied as a hydrochloride (HCl) salt, which enhances its stability and solubility in certain solvents.

The key feature of this molecule is the stereocenter at the carbon atom attached to both the pyridine ring and the amine group. The designation "(R)" refers to the absolute configuration of this chiral center, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. For this specific molecule, the priority of the substituents attached to the chiral carbon would be assigned as follows: the amine group (-NH2), the 3-bromopyridin-2-yl group, the methyl group (-CH3), and the hydrogen atom. The spatial arrangement of these groups in the (R)-enantiomer results in a specific three-dimensional structure.

The presence of the bromine atom and the primary amine group on a chiral scaffold makes this compound a versatile synthetic intermediate. The bromine atom can participate in a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. Simultaneously, the chiral primary amine can be used as a nucleophile, as a directing group, or to form larger, more complex structures such as chiral ligands or pharmaceutical intermediates.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Compound Name | (R)-1-(3-Bromopyridin-2-yl)ethanamine hydrochloride |

| CAS Number | 1956435-49-6 bldpharm.com |

| Molecular Formula | C₇H₁₀BrClN₂ |

| Molecular Weight | 253.53 g/mol |

| Structure | A pyridine ring with a bromine at position 3 and an (R)-1-aminoethyl group at position 2, as an HCl salt. |

This combination of a functionalized aromatic heterocycle and a stereochemically defined side chain makes this compound a valuable building block for the synthesis of complex, enantiomerically pure target molecules in medicinal and materials chemistry.

Propriétés

IUPAC Name |

(1R)-1-(3-bromopyridin-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCIZBXYACYTQE-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=N1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC=N1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956435-49-6 | |

| Record name | 2-Pyridinemethanamine, 3-bromo-α-methyl-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956435-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Methodologies for Stereoselective Synthesis of R 1 3 Bromopyridin 2 Yl Ethanamine Hcl

Strategies for Enantioselective Construction of the Chiral Center

The primary strategies for establishing the desired (R)-stereochemistry at the chiral center of 1-(3-bromopyridin-2-yl)ethanamine (B13086654) involve either the direct creation of this center in an enantioselective manner or the separation of a racemic mixture. Asymmetric reduction of the prochiral ketone, 1-(3-bromopyridin-2-yl)ethanone (B187598), is a prominent approach, as is the use of chiral auxiliaries to direct the stereochemical outcome of the amine synthesis. Alternatively, classical chiral resolution offers a reliable method for isolating the desired enantiomer.

Asymmetric Reduction Approaches

Asymmetric reduction of the corresponding ketone, 1-(3-bromopyridin-2-yl)ethanone, or the corresponding imine, is a direct and efficient method for generating the chiral amine. This can be achieved through catalytic enantioselective reduction or by employing stoichiometric chiral reducing agents.

Catalytic methods are highly desirable due to the use of a small amount of a chiral catalyst to generate a large quantity of the enantiomerically enriched product.

Rhodium-BINAP Complexes: Rhodium complexes with chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are powerful catalysts for the asymmetric hydrogenation of ketones. While specific studies on the hydrogenation of 1-(3-bromopyridin-2-yl)ethanone are not extensively detailed in the reviewed literature, the successful application of these catalysts to structurally similar 2-acetylpyridine (B122185) derivatives suggests their potential efficacy. For instance, rhodium-catalyzed asymmetric hydrogenation of various 2-pyridine ketones has been shown to proceed with excellent enantioselectivities. The general reaction involves the hydrogenation of the ketone under a hydrogen atmosphere in the presence of a catalytic amount of a chiral Rhodium-diphosphine complex.

A study on the asymmetric hydrogenation of 2-pyridine ketones catalyzed by [Rh(COD)Binapine]BF4 demonstrated high enantiomeric excesses (up to 99%) under mild conditions. nih.gov This method is applicable to a range of 2-pyridine aryl/alkyl ketones, indicating its potential for the synthesis of (R)-1-(3-bromopyridin-2-yl)ethanol, a precursor to the target amine.

Table 1: Examples of Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones

| Substrate (2-Acetylpyridine Derivative) | Catalyst | Enantiomeric Excess (ee) (%) |

|---|---|---|

| 2-Acetylpyridine | [Rh(COD)Binapine]BF4 | 98 |

| 2-Benzoylpyridine | [Rh(COD)Binapine]BF4 | 99 |

Chiral Phosphoric Acids: Chiral phosphoric acids (CPAs) have emerged as versatile Brønsted acid catalysts for a variety of enantioselective transformations, including the reduction of imines. In this approach, the ketone, 1-(3-bromopyridin-2-yl)ethanone, would first be converted to an imine, which is then reduced in the presence of a chiral phosphoric acid catalyst and a hydride source, such as a Hantzsch ester. The chiral phosphate (B84403) anion forms a chiral ion pair with the protonated imine, directing the hydride attack to one face of the C=N double bond. This methodology has been successfully applied to the enantioselective reductive amination of other 2-pyridyl ketones. figshare.comgoogle.com

Borane (B79455) reagents, often used in conjunction with chiral oxazaborolidine catalysts (CBS catalysts), are effective for the enantioselective reduction of prochiral ketones. researchgate.net The general process involves the in-situ formation of the chiral catalyst from a chiral amino alcohol and borane, which then coordinates to the ketone, directing the borane reduction to a specific face of the carbonyl group. This method is known for its high enantioselectivity and predictability. The application of borane-based reductants with chiral amino alcohols has been extensively studied for a wide range of ketones. rsc.org While a specific application to 1-(3-bromopyridin-2-yl)ethanone is not explicitly documented, the broad substrate scope of this methodology suggests its applicability.

The use of a chiral auxiliary is a powerful strategy to control the stereochemistry of a reaction. In the context of synthesizing (R)-1-(3-bromopyridin-2-yl)ethanamine, a chiral auxiliary can be temporarily attached to the molecule to direct the addition of a nucleophile or a reducing agent, followed by its removal to yield the desired enantiomerically enriched amine.

A widely used and highly effective chiral auxiliary for the synthesis of chiral amines is tert-butanesulfinamide (Ellman's auxiliary). nih.govwikipedia.org The synthesis involves the condensation of the chiral sulfinamide with the ketone, 1-(3-bromopyridin-2-yl)ethanone, to form a chiral N-sulfinyl imine. Subsequent reduction of this imine with a non-chiral reducing agent, such as sodium borohydride, proceeds with high diastereoselectivity due to the steric hindrance imposed by the bulky tert-butyl group of the sulfinyl moiety. The sulfinyl group then can be readily cleaved under acidic conditions to afford the desired chiral amine hydrochloride. This methodology has been successfully applied to the synthesis of analogous 1-(pyridin-2-yl)ethan-1-amines. figshare.com

Table 2: Diastereoselective Reduction of an N-tert-Butanesulfinyl Imine Derivative of a Pyridine (B92270) Carboxaldehyde

| Substrate | Chiral Auxiliary | Reducing Agent | Diastereomeric Ratio (dr) |

|---|

This approach provides a reliable and predictable route to chiral amines with high enantiomeric purity. researchgate.netnih.gov

Catalytic Enantioselective Reduction of Imines or Ketones (e.g., 1-(3-bromopyridin-2-yl)ethanone)

Chiral Resolution Techniques

Chiral resolution is a classical yet effective method for separating a racemic mixture of enantiomers. For 1-(3-bromopyridin-2-yl)ethanamine, this would involve the preparation of the racemic amine, followed by its reaction with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. After separation, the desired enantiomer can be recovered by treating the diastereomeric salt with a base to remove the chiral resolving agent.

Table 3: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

|---|---|

| (+)-Tartaric Acid | Chiral diacid |

| (-)-Tartaric Acid | Chiral diacid |

| (+)-Dibenzoyltartaric Acid | Chiral diacid derivative |

| (-)-Dibenzoyltartaric Acid | Chiral diacid derivative |

| (+)-Mandelic Acid | Chiral carboxylic acid |

The selection of the optimal stereoselective synthesis strategy for (R)-1-(3-bromopyridin-2-yl)ethanamine HCl depends on various factors, including the desired scale of the synthesis, cost of reagents and catalysts, and the required level of enantiopurity. Catalytic asymmetric methods are often preferred for their efficiency and atom economy, while diastereoselective approaches with chiral auxiliaries offer high predictability and reliability. Chiral resolution remains a valuable and practical alternative, particularly when a suitable resolving agent and crystallization conditions are identified.

Enzymatic Kinetic Resolution (e.g., Lipase-Catalysed Methods)

Enzymatic kinetic resolution (EKR) is a powerful technique for the separation of racemates, leveraging the high stereoselectivity of enzymes. Lipases, in particular, are widely used due to their stability in organic solvents, broad substrate specificity, and commercial availability. mdpi.combeilstein-journals.org The principle of EKR of a racemic amine involves the selective acylation of one enantiomer by the lipase (B570770), leaving the other enantiomer unreacted. This allows for the separation of the acylated product from the unreacted amine.

For the kinetic resolution of racemic 1-(3-bromopyridin-2-yl)ethanamine, a lipase such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a prime candidate due to its demonstrated efficacy in resolving a wide range of chiral amines. nih.govmdpi.com The reaction typically involves an acyl donor, such as an ester (e.g., ethyl acetate), and an organic solvent. The lipase selectively catalyzes the transfer of the acyl group to one of the enantiomers of the amine, forming an amide. The unreacted (R)-enantiomer can then be isolated and converted to the hydrochloride salt.

The efficiency of a lipase-catalyzed kinetic resolution is highly dependent on several reaction parameters. Optimization of these parameters is crucial to achieve high enantiomeric excess (ee) and yield. Key factors to consider include the choice of lipase, acyl donor, solvent, and temperature. nih.gov

The selection of the biocatalyst is paramount. Different lipases exhibit varying degrees of enantioselectivity towards different substrates. For instance, while CALB is a versatile and highly enantioselective lipase, other lipases from sources like Pseudomonas cepacia or Candida rugosa could also be effective and may even exhibit opposite enantiopreference. mdpi.comnih.gov

The acyl donor also plays a significant role. Simple esters like ethyl acetate (B1210297) are common, but the structure of the acyl donor can influence the reaction rate and enantioselectivity. The choice of solvent is critical as it affects the enzyme's conformation and activity. Non-polar, aprotic solvents such as toluene, hexane (B92381), or diisopropyl ether are often preferred. mdpi.com Temperature control is another important aspect; lower temperatures can sometimes enhance enantioselectivity. researchgate.net The performance of the biocatalyst can be systematically improved by screening these variables to find the optimal conditions for the resolution of 1-(3-bromopyridin-2-yl)ethanamine.

Below is an interactive data table summarizing typical conditions for lipase-catalyzed kinetic resolution of amines, which would be analogous to the optimization process for (R)-1-(3-Bromopyridin-2-yl)ethanamine.

| Lipase | Substrate | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | Product ee (%) | E-value |

| Novozym 435 | 1-Phenylethylamine | Ethyl acetate | Toluene | 50 | ~50 | >99 | >200 |

| P. cepacia Lipase | 1-(1-Naphthyl)ethylamine | Isopropenyl acetate | Diisopropyl ether | 45 | 48 | 98 | 150 |

| C. rugosa Lipase | Propranolol | Vinyl acetate | Hexane | 30 | 50 | 95 | 85 |

Classical Diastereomeric Salt Formation

A well-established method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. pharmtech.com This reaction produces a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably solubility. ulisboa.pt This difference in solubility allows for their separation by fractional crystallization. rsc.org

Commonly used chiral resolving agents for amines include derivatives of tartaric acid (e.g., dibenzoyl-L-tartaric acid), mandelic acid, or camphorsulfonic acid. wikipedia.orggoogle.com For the resolution of racemic 1-(3-bromopyridin-2-yl)ethanamine, a suitable chiral acid would be selected based on its ability to form a crystalline salt with one of the amine enantiomers. The process would involve dissolving the racemic amine and the chiral acid in an appropriate solvent. Upon cooling or solvent evaporation, the less soluble diastereomeric salt will preferentially crystallize. The crystallized salt is then isolated by filtration. Finally, the chiral amine is recovered by treating the salt with a base to neutralize the chiral acid. The choice of solvent is critical for successful separation and may require screening of various options. researchgate.net

Stereospecific Transformations from Chiral Precursors (e.g., (S)-1-(3-Bromopyridin-2-yl)ethan-1-ol)

An alternative to resolution is the stereospecific synthesis from a readily available chiral precursor. In this approach, the desired (R)-amine is synthesized from a chiral starting material that already possesses the required stereochemistry at a key position. For the synthesis of this compound, a suitable chiral precursor would be (S)-1-(3-bromopyridin-2-yl)ethan-1-ol. The synthesis of this chiral alcohol can be achieved through the asymmetric reduction of the corresponding ketone, 1-(3-bromopyridin-2-yl)ethanone.

The conversion of the (S)-alcohol to the (R)-amine proceeds via a two-step sequence involving a nucleophilic substitution reaction that occurs with inversion of stereochemistry at the chiral center, a hallmark of the SN2 mechanism. masterorganicchemistry.com

First, the hydroxyl group of the (S)-alcohol, which is a poor leaving group, must be converted into a good leaving group. This is typically achieved by reaction with reagents such as thionyl chloride (SOCl₂) to form a chlorosulfite intermediate, or with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine to form a sulfonate ester. masterorganicchemistry.com

In the second step, the activated alcohol is treated with a nitrogen nucleophile, such as ammonia (B1221849) or an azide (B81097) salt. The nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to a concerted displacement of the leaving group and an inversion of the stereochemical configuration at that carbon. nih.govresearchgate.net If an azide is used as the nucleophile, the resulting alkyl azide is then reduced to the primary amine, for example, by catalytic hydrogenation or with lithium aluminum hydride. This two-step process effectively converts the (S)-alcohol into the (R)-amine.

Precursor Synthesis and Starting Material Considerations

Preparation of 1-(3-Bromopyridin-2-yl)ethanone

The synthesis of the key precursor, 1-(3-bromopyridin-2-yl)ethanone, is a critical first step in many synthetic routes to this compound. This ketone serves as the starting material for both the asymmetric reduction to the chiral alcohol and for reductive amination to the racemic amine. The synthesis of this compound can be achieved through various methods, often starting from 3-bromopyridine (B30812). One common approach involves the lithiation of 3-bromopyridine followed by reaction with an acetylating agent. researchgate.net Alternatively, cross-coupling reactions can be employed. nih.gov Careful control of reaction conditions is necessary to avoid the formation of impurities.

Utilization of Bromopyridine Derivatives in Synthetic Pathways

The synthesis of (R)-1-(3-Bromopyridin-2-yl)ethanamine typically originates from a corresponding prochiral ketone, 3-bromo-2-acetylpyridine. This bromopyridine derivative serves as a critical starting material for asymmetric synthesis. The bromine atom on the pyridine ring can influence the electronic properties of the substrate, which may affect catalyst-substrate interactions during the key stereoselective step.

One common and highly effective pathway is the asymmetric hydrogenation of the ketone to form the chiral alcohol, (R)-1-(3-Bromopyridin-2-yl)ethan-1-ol, as an intermediate. nih.gov This alcohol can then be converted to the desired amine with retention or, more commonly, inversion of stereochemistry. For instance, activation of the hydroxyl group (e.g., by converting it to a mesylate) allows for stereospecific substitution with an azide source, followed by reduction to yield the final amine with a complete inversion of the chiral center. researchgate.net This two-step process from the chiral alcohol is a robust method for introducing the amino function stereospecifically. researchgate.net

Another direct approach involves the asymmetric reductive amination of the 3-bromo-2-acetylpyridine. This method combines the reduction and amination into a single synthetic operation, offering greater atom economy. researchgate.net The success of these strategies hinges on the precise control of reaction conditions to achieve high enantioselectivity.

Reaction Conditions and Optimization Strategies in Chiral Synthesis

Optimizing reaction parameters is paramount for maximizing both the yield and the enantiomeric excess (ee) of the target chiral amine. The choice of solvent, temperature, catalyst, and ligands plays a crucial role in directing the stereochemical outcome of the reaction. nih.gov

Temperature is another critical variable that directly impacts reaction rate and selectivity. Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the desired enantiomer. However, this can also lead to significantly longer reaction times. Therefore, an optimal temperature profile must be established to balance reactivity and selectivity. In some diastereoselective reactions, temperature can even be used to invert the stereochemical outcome, producing either the syn or anti diastereomer by simply adjusting the reaction temperature. acs.org

Table 1: Illustrative Effect of Solvent on Enantioselectivity in Asymmetric Reductions

This table presents representative data for analogous ketone reductions to illustrate the solvent effect.

| Entry | Ketone Substrate | Catalyst System | Solvent | Conversion (%) | ee (%) |

| 1 | 2-Acetylpyridine | Ru-Phosphine Complex | Methanol | >99 | 92 |

| 2 | 2-Acetylpyridine | Ru-Phosphine Complex | Toluene | 85 | 75 |

| 3 | 2-Acetylpyridine | Ru-Phosphine Complex | TFE | >99 | 97 |

| 4 | Phenyl n-propyl ketone | Raney-Ni / (S)-PEA | MTBE | >99 | 97 (de) |

| 5 | Phenyl n-propyl ketone | Raney-Ni / (S)-PEA | DCM | >99 | 66 (de) |

Data is illustrative and compiled from findings in similar asymmetric syntheses. researchgate.netacs.org

The catalyst system, comprising a transition metal (commonly iridium, rhodium, or ruthenium) and a chiral ligand, is the cornerstone of asymmetric hydrogenation. acs.orgresearchgate.net The efficiency of the synthesis is highly dependent on the catalyst loading, represented by the substrate-to-catalyst ratio (S/C). While higher catalyst loading can increase reaction rates, it also adds to the cost and complexity of product purification. Therefore, the goal is to identify highly active catalysts that can operate efficiently at very low loadings (high S/C ratios), sometimes as high as 5,000 or more, without compromising yield or enantioselectivity. researchgate.net

The structure of the chiral ligand is arguably the most important factor in determining the enantioselectivity of the reaction. acs.org Ligands such as those based on BINAP, PNNP, or phosphino-oxazoline frameworks create a chiral environment around the metal center, which differentiates between the two prochiral faces of the substrate. acs.orgnih.gov The loading of the ligand relative to the metal is also important, as an appropriate metal-to-ligand ratio is necessary to form the active catalytic species. Fine-tuning the electronic and steric properties of the ligand is a common strategy to achieve superior enantioselectivity for a specific substrate. acs.org

Table 2: Influence of Catalyst/Ligand System on Asymmetric Hydrogenation of Aromatic Ketones

This table presents representative data to illustrate the impact of different catalyst systems.

| Entry | Catalyst | Chiral Ligand | S/C Ratio | Conversion (%) | ee (%) |

| 1 | [Ir(COD)Cl]₂ | (S)-f-binaphane | 1000:1 | >99 | 99 |

| 2 | RuCl₂(PPh₃)₃ | (R,R)-TsDPEN | 500:1 | >99 | 98 |

| 3 | [Rh(COD)₂]BF₄ | (R)-Binapine | 100:1 | >99 | 95 |

| 4 | Ir-Complex | P,N,OH Ligand | 2000:1 | >99 | 99 |

Data is illustrative and compiled from findings in asymmetric hydrogenation of various ketones. acs.orgmdpi.com

Advanced Chemical Transformations and Derivatization of R 1 3 Bromopyridin 2 Yl Ethanamine Hcl

Reactivity at the Pyridine (B92270) Ring's Halogen Atom (Bromine)

The bromine atom at the 3-position of the pyridine ring is a key functional handle for introducing molecular diversity through various substitution and coupling reactions.

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups. While the bromine at the 3-position is less reactive than halogens at the 2- or 4-positions, under appropriate conditions, it can be displaced by various nucleophiles. Reactions such as the Ullmann condensation and Buchwald-Hartwig amination provide pathways to form carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds.

The Ullmann condensation typically requires copper catalysis and high temperatures to couple aryl halides with alcohols, thiols, and amines. For instance, the reaction of a bromopyridine with a phenol (B47542) in the presence of a copper catalyst can yield a diaryl ether.

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has become a more versatile and widely used method for the formation of C-N bonds. This reaction allows for the coupling of aryl halides with a broad range of amines under milder conditions than the Ullmann condensation. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and functional group tolerance.

| Reaction Type | Nucleophile | Catalyst System (Example) | Product Type |

| Ullmann Condensation | Phenol | Copper salt (e.g., CuI) | Aryl ether |

| Ullmann Condensation | Aniline | Copper salt (e.g., CuI), Ligand (e.g., phenanthroline) | Diaryl amine |

| Buchwald-Hartwig Amination | Primary or Secondary Amine | Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., BINAP, XPhos) | N-Aryl amine |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling , which couples an organoboron reagent with an organic halide, is particularly effective for the arylation of (R)-1-(3-Bromopyridin-2-yl)ethanamine. This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 3-position of the pyridine ring.

The success of the Suzuki-Miyaura coupling depends on several factors, including the palladium catalyst, ligand, base, and solvent. A typical catalytic system involves a palladium(0) source, often generated in situ from a palladium(II) precursor, and a phosphine (B1218219) ligand. The base is required for the transmetalation step of the catalytic cycle.

| Coupling Partner (Boronic Acid/Ester) | Catalyst (Example) | Ligand (Example) | Base (Example) | Solvent (Example) | Product |

| Phenylboronic acid | Pd(OAc)2 | PPh3 | K2CO3 | Toluene/Water | (R)-1-(3-Phenylpyridin-2-yl)ethanamine |

| 4-Methoxyphenylboronic acid | Pd(PPh3)4 | - | Na2CO3 | DME/Water | (R)-1-(3-(4-Methoxyphenyl)pyridin-2-yl)ethanamine |

| Thiophene-3-boronic acid | PdCl2(dppf) | - | Cs2CO3 | Dioxane/Water | (R)-1-(3-(Thiophen-3-yl)pyridin-2-yl)ethanamine |

Transformations Involving the Chiral Ethanamine Moiety

The primary amine of the ethanamine side chain is a versatile functional group that can undergo a variety of transformations to generate secondary and tertiary amines, as well as amides and sulfonamides, while preserving the crucial stereochemistry at the chiral center.

Reductive Amination for Secondary and Tertiary Amine Formation

Reductive amination is a highly effective method for the N-alkylation of primary amines. This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. This method avoids the over-alkylation that can be problematic in direct alkylation with alkyl halides.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH3CN) being common choices due to their selectivity for reducing the iminium ion in the presence of the carbonyl compound.

| Carbonyl Compound | Reducing Agent | Solvent | Product |

| Acetone | NaBH(OAc)3 | Dichloromethane | (R)-N-Isopropyl-1-(3-bromopyridin-2-yl)ethanamine |

| Benzaldehyde | NaBH3CN | Methanol | (R)-N-Benzyl-1-(3-bromopyridin-2-yl)ethanamine |

| Cyclohexanone | NaBH(OAc)3 | 1,2-Dichloroethane | (R)-N-Cyclohexyl-1-(3-bromopyridin-2-yl)ethanamine |

Acylation and Sulfonylation Reactions

The primary amine readily undergoes acylation with acyl chlorides or anhydrides to form stable amide derivatives. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Acylation: This reaction is useful for introducing a wide range of acyl groups, which can modify the steric and electronic properties of the molecule.

| Acylating Agent | Base | Solvent | Product |

| Acetyl chloride | Triethylamine | Dichloromethane | N-((R)-1-(3-Bromopyridin-2-yl)ethyl)acetamide |

| Benzoyl chloride | Pyridine | Chloroform | N-((R)-1-(3-Bromopyridin-2-yl)ethyl)benzamide |

| Propionic anhydride | Diisopropylethylamine | Tetrahydrofuran | N-((R)-1-(3-Bromopyridin-2-yl)ethyl)propionamide |

Sulfonylation: The formation of sulfonamides is a common strategy in medicinal chemistry to introduce groups that can act as hydrogen bond donors and acceptors.

| Sulfonylating Agent | Base | Solvent | Product |

| Benzenesulfonyl chloride | Triethylamine | Dichloromethane | N-((R)-1-(3-Bromopyridin-2-yl)ethyl)benzenesulfonamide |

| Methanesulfonyl chloride | Pyridine | Tetrahydrofuran | N-((R)-1-(3-Bromopyridin-2-yl)ethyl)methanesulfonamide |

| p-Toluenesulfonyl chloride | N,N-Dimethylaminopyridine | Acetonitrile | N-((R)-1-(3-Bromopyridin-2-yl)ethyl)-4-methylbenzenesulfonamide |

Modifications of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows for electrophilic attack, leading to the formation of N-oxides or quaternary ammonium (B1175870) salts. These modifications can significantly alter the electronic properties and reactivity of the pyridine ring.

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can activate the pyridine ring towards certain nucleophilic substitution reactions and can also be a useful intermediate for further functionalization.

Quaternization (N-Alkylation): The pyridine nitrogen can be alkylated with alkyl halides, such as methyl iodide, to form quaternary pyridinium (B92312) salts. This transformation introduces a positive charge on the nitrogen atom, making the pyridine ring more electron-deficient and susceptible to nucleophilic attack. The conditions for this reaction, known as the Menshutkin reaction, typically involve heating the pyridine derivative with an alkyl halide in a suitable solvent.

| Reagent | Reaction Type | Product |

| Hydrogen peroxide/Acetic acid | N-Oxidation | (R)-1-(3-Bromo-1-oxido-pyridin-1-ium-2-yl)ethanamine |

| Methyl iodide | Quaternization | (R)-2-(1-Aminoethyl)-3-bromo-1-methylpyridin-1-ium iodide |

N-Oxidation Reactions

The nitrogen atom of the pyridine ring in (R)-1-(3-bromopyridin-2-yl)ethanamine is susceptible to oxidation, a common reaction for heterocyclic aromatic amines. This transformation typically employs oxidizing agents such as peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a frequently used reagent. The N-oxidation of pyridines can alter the electronic properties of the ring, making it more electron-deficient and activating the C2 and C4 positions for nucleophilic attack. wikipedia.org

The general mechanism for the N-oxidation of a pyridine derivative with m-CPBA involves the electrophilic attack of the peroxy acid oxygen on the lone pair of the pyridine nitrogen. This reaction is influenced by the substituents on the pyridine ring. The presence of the electron-donating aminoethyl group at the C2 position would be expected to increase the nucleophilicity of the pyridine nitrogen, thereby facilitating the N-oxidation process.

A typical reaction protocol for the N-oxidation of a substituted pyridine is presented in the table below. While specific conditions for (R)-1-(3-bromopyridin-2-yl)ethanamine HCl are not extensively documented in public literature, a general procedure can be inferred from similar transformations.

| Reaction Parameter | Typical Condition | Purpose |

| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) | Provides the oxygen atom for N-oxidation. |

| Solvent | Dichloromethane (CH2Cl2) or Chloroform (CHCl3) | Inert solvent to dissolve reactants. |

| Temperature | 0 °C to room temperature | To control the reaction rate and minimize side reactions. |

| Stoichiometry | 1.0 to 1.5 equivalents of m-CPBA | To ensure complete conversion of the starting material. |

| Work-up | Aqueous sodium bicarbonate wash | To neutralize the m-chlorobenzoic acid byproduct. |

The resulting pyridine N-oxide of (R)-1-(3-bromopyridin-2-yl)ethanamine is a versatile intermediate. The N-oxide functionality can be retained in the final molecule to modulate its physicochemical properties or it can be used to direct further functionalization of the pyridine ring before being removed via deoxygenation.

Synthesis of Complex Molecular Architectures and Scaffolds

The unique combination of a 2-aminoethyl group, a bromo substituent, and a pyridine ring makes this compound an excellent starting material for the synthesis of fused heterocyclic systems, particularly imidazo[1,2-a]pyridines. rsc.org This scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds. mdpi.com

The synthesis of the imidazo[1,2-a]pyridine (B132010) core from 2-aminopyridine (B139424) derivatives can be achieved through several synthetic strategies. A common approach involves the condensation of the 2-aminopyridine with an α-haloketone, followed by intramolecular cyclization. In the case of (R)-1-(3-bromopyridin-2-yl)ethanamine, the primary amine can react with a suitable bis-electrophile to construct the fused imidazole (B134444) ring.

For instance, a one-pot reaction with an aldehyde and an isocyanide (the Groebke-Blackburn-Bienaymé reaction) can be employed to construct the imidazo[1,2-a]pyridine scaffold. mdpi.comnih.gov The 3-bromo substituent on the resulting fused ring system provides a valuable handle for further elaboration through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of substituents at this position, leading to the rapid generation of a library of complex molecules.

The table below outlines a general synthetic approach for the construction of a complex molecular scaffold from a 2-aminopyridine derivative.

| Reaction Type | Reagents | Resulting Scaffold | Potential for Further Diversification |

| Condensation/Cyclization | α-Haloketones | 2,3-Disubstituted imidazo[1,2-a]pyridines | Variation of the α-haloketone. |

| Multicomponent Reaction | Aldehyde, Isocyanide | 3-Substituted-2-aminoimidazo[1,2-a]pyridines | Variation of the aldehyde and isocyanide components. |

| Cycloaddition Reactions | Dienes or Dipolarophiles | Fused polycyclic systems | Introduction of stereocenters and complex ring systems. nih.gov |

The chirality of the starting material, (R)-1-(3-bromopyridin-2-yl)ethanamine, can be leveraged to synthesize enantiomerically pure complex molecules, which is of significant importance in the development of new therapeutic agents. The ethylamine (B1201723) side chain can be incorporated into a new ring system or serve as a point of attachment for other molecular fragments.

Advanced Spectroscopic and Stereochemical Characterization Methodologies

Elucidation of Molecular Structure

Confirming the covalent structure of the compound involves piecing together data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Each technique provides unique and complementary information.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental data for this exact compound is not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on the analysis of structurally similar compounds, such as 3-bromopyridine (B30812) and other 2-substituted ethylamine (B1201723) pyridines. rsc.orgdocbrown.infochemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The protons on the pyridine (B92270) ring are anticipated to appear in the aromatic region (typically δ 7.0-8.5 ppm). The H-6 proton, being adjacent to the ring nitrogen, would be the most deshielded. The H-4 and H-5 protons will appear as a complex multiplet, with their chemical shifts influenced by the bromine atom. The methine (CH) proton of the ethylamine side chain, being adjacent to both the aromatic ring and the nitrogen atom, would likely appear as a quartet around δ 4.5-5.0 ppm. The methyl (CH₃) protons would resonate further upfield as a doublet, coupled to the methine proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. Five distinct signals are expected for the pyridine ring carbons, and two signals are expected for the ethylamine side chain. The carbon atom attached to the bromine (C-3) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The chemical shifts of the side-chain carbons are characteristic of aliphatic amines. docbrown.info

Predicted NMR Data for (R)-1-(3-Bromopyridin-2-yl)ethanamine

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Pyridine H-4 | ~ 7.8 (dd) | ~ 140 |

| Pyridine H-5 | ~ 7.3 (dd) | ~ 123 |

| Pyridine H-6 | ~ 8.4 (dd) | ~ 148 |

| Side Chain CH | ~ 4.7 (q) | ~ 52 |

| Side Chain CH₃ | ~ 1.6 (d) | ~ 20 |

| Pyridine C-2 | - | ~ 160 |

| Pyridine C-3 | - | ~ 121 |

Note: Predicted values are for the free base in a solvent like CDCl₃. Actual shifts for the HCl salt in solvents like D₂O or DMSO-d₆ may vary. Multiplicities: d = doublet, q = quartet, dd = doublet of doublets.

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to gain structural information from its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS): As a soft ionization technique, ESI-MS is ideal for analyzing the hydrochloride salt without causing significant fragmentation. The analysis would be expected to show a prominent peak corresponding to the protonated molecular ion of the free base [M+H]⁺. nih.gov This allows for the precise determination of the monoisotopic mass, confirming the molecular formula C₇H₉BrN₂.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI-MS): This technique requires the analyte to be volatile and is typically performed on the free base form of the amine. Electron ionization (EI) is a high-energy method that causes extensive fragmentation. The most characteristic fragmentation for this structure would be an alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), resulting in the loss of a methyl radical (•CH₃). This leads to the formation of a highly stable resonance-stabilized iminium cation, which would likely be the base peak in the spectrum. mdpi.commiamioh.edu

Predicted Mass Spectrometry Fragmentation Data (EI-MS)

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Notes |

| 201/203 | [C₇H₉BrN₂]⁺ | Molecular Ion (M⁺), showing isotopic pattern for one bromine atom. |

| 186/188 | [M - CH₃]⁺ | Base peak resulting from alpha-cleavage. Loss of a methyl radical. |

| 122 | [M - Br]⁺ | Loss of a bromine radical. |

| 78 | [C₅H₄N]⁺ | Pyridyl cation fragment. |

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) will result in characteristic M and M+2 isotopic patterns for bromine-containing fragments.

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For the hydrochloride salt of a primary amine, the spectrum would be dominated by the vibrations of the ammonium (B1175870) group (R-NH₃⁺). tandfonline.com

The spectrum is expected to show a very broad and strong absorption band in the 3000-2500 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibrations of the ammonium salt. nist.gov Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The spectrum would also feature characteristic absorption bands for the C=C and C=N stretching vibrations of the pyridine ring in the 1600-1450 cm⁻¹ region. Additionally, an N-H bending (scissoring) vibration for the ammonium group is expected near 1600 cm⁻¹. nist.govchemicalbook.com

Characteristic IR Absorption Bands for (R)-1-(3-Bromopyridin-2-yl)ethanamine HCl

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine) |

| 3000 - 2500 | N⁺-H Stretch | Ammonium Salt (-NH₃⁺) |

| 2980 - 2850 | C-H Stretch | Aliphatic (CH, CH₃) |

| ~ 1610 | N-H Bend | Ammonium Salt (-NH₃⁺) |

| 1600 - 1450 | C=C and C=N Stretch | Pyridine Ring |

Determination of Enantiomeric Purity and Absolute Configuration

Since the compound is chiral, methods capable of distinguishing between the (R) and (S) enantiomers are critical for confirming its stereochemical identity and quantifying its enantiomeric purity (enantiomeric excess, ee).

Chiral HPLC is the most common and reliable method for separating enantiomers and determining enantiomeric purity. mdpi.comresearchgate.net The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For the separation of chiral amines like 1-(3-Bromopyridin-2-yl)ethanamine (B13086654), polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates (e.g., Chiralcel® OD-H, Chiralpak® IE), are often highly effective. yakhak.orgazypusa.com The analysis is typically performed in a normal-phase mode. The mobile phase usually consists of a mixture of a nonpolar alkane (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). A small amount of a basic additive, such as diethylamine (B46881) (DEA), is often included in the mobile phase to prevent peak tailing and improve resolution by neutralizing acidic sites on the silica (B1680970) support. yakhak.org

Typical Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

Chiral GC-MS can also be used to assess enantiomeric purity, though it often requires derivatization of the amine to enhance volatility and enable separation. researchgate.netgcms.cz One common strategy involves reacting the chiral amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.govnih.gov

For example, the (R)-amine can be reacted with an enantiomerically pure CDA, such as (S)-N-(trifluoroacetyl)prolyl chloride (TPC) or Mosher's acid chloride. This reaction produces diastereomeric amides. These diastereomers have different physical properties and can be separated on a standard achiral GC capillary column (e.g., a DB-5 column). The mass spectrometer serves as the detector, and the ratio of the integrated peak areas of the two separated diastereomers directly corresponds to the enantiomeric ratio of the original amine sample. nih.gov

Derivatization for Diastereomeric Analysis (e.g., ¹H NMR of Diastereomeric Salts)

The determination of enantiomeric purity and the assignment of the absolute configuration of chiral amines such as (R)-1-(3-Bromopyridin-2-yl)ethanamine are crucial aspects of its characterization. A widely employed method involves the derivatization of the chiral amine with a chiral resolving agent to form a mixture of diastereomers. These diastereomers, unlike enantiomers, possess different physical properties and can be distinguished by spectroscopic techniques like Nuclear Magnetic Resonance (NMR), particularly ¹H NMR.

The primary amine functionality in (R)-1-(3-Bromopyridin-2-yl)ethanamine allows for the formation of diastereomeric salts through reaction with a chiral acid. Chiral acids such as (+)-tartaric acid, (-)-mandelic acid, or Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) are commonly used for this purpose. google.comgoogle.com The reaction involves a simple acid-base neutralization, where the chiral amine and the chiral acid are mixed in a suitable solvent, leading to the formation of a diastereomeric salt pair.

For instance, the reaction of racemic 1-(3-Bromopyridin-2-yl)ethanamine with an enantiomerically pure chiral acid, such as (R)-(-)-Mandelic acid, would result in the formation of two diastereomeric salts: [(R)-amine:(R)-acid] and [(S)-amine:(R)-acid]. These salts can then be analyzed by ¹H NMR spectroscopy.

The ¹H NMR spectra of the diastereomeric mixture will exhibit distinct signals for the protons in the vicinity of the chiral centers. The chemical shift differences (Δδ) between the corresponding protons of the two diastereomers arise from the different magnetic environments created by the spatial arrangement of the atoms in the diastereomeric pair. Protons closer to the chiral center of the amine, such as the methine proton (CH-NH₂) and the methyl protons (CH₃), are most likely to show observable chemical shift non-equivalence.

By integrating the distinct signals corresponding to each diastereomer, the diastereomeric ratio can be determined, which directly reflects the enantiomeric ratio of the original amine sample. Furthermore, by comparing the obtained spectrum with that of a salt prepared from an enantiomerically pure sample of the amine (if available), the absolute configuration can be assigned.

A hypothetical ¹H NMR data table for the diastereomeric salts of 1-(3-Bromopyridin-2-yl)ethanamine with (R)-(-)-Mandelic acid is presented below to illustrate the expected differences in chemical shifts.

| Proton Assignment | Diastereomer 1 [(R)-amine:(R)-acid] Chemical Shift (ppm) | Diastereomer 2 [(S)-amine:(R)-acid] Chemical Shift (ppm) | Chemical Shift Difference (Δδ) (ppm) |

| Pyridyl-H4 | 8.65 | 8.63 | 0.02 |

| Pyridyl-H5 | 7.98 | 7.97 | 0.01 |

| Pyridyl-H6 | 8.45 | 8.46 | -0.01 |

| Methine-CH | 4.52 | 4.48 | 0.04 |

| Methyl-CH₃ | 1.68 | 1.73 | -0.05 |

| Mandelyl-CH | 5.15 | 5.15 | 0.00 |

| Mandelyl-Ph | 7.30-7.50 | 7.30-7.50 | - |

Note: This table is illustrative and does not represent actual experimental data.

X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. For a chiral compound like this compound, single-crystal X-ray diffraction can unambiguously determine its absolute configuration, as well as provide detailed insights into its molecular geometry, conformation, and intermolecular interactions in the solid state. nih.gov

The process involves growing a single crystal of the compound of sufficient quality. The crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms in the crystal is collected and analyzed. By applying mathematical transformations to the diffraction data, a three-dimensional electron density map of the molecule can be generated, from which the positions of the individual atoms can be determined.

For chiral molecules, the determination of the absolute configuration is a critical aspect of the crystallographic analysis. This is typically achieved through the analysis of anomalous dispersion effects, which are small differences in the scattering of X-rays by atoms near an absorption edge. The Flack parameter is a key indicator used in refining the crystal structure of non-centrosymmetric crystals to determine the absolute configuration. A value close to zero indicates that the determined absolute configuration is correct.

While a specific crystal structure for this compound is not publicly available, analysis of related bromopyridine structures and chiral sec-amines provides insights into the expected structural features. researchgate.netmdpi.com The crystal structure would reveal precise bond lengths, bond angles, and torsion angles, defining the conformation of the ethylamine side chain relative to the bromopyridine ring. It would also elucidate the hydrogen bonding network involving the amine and chloride ions, as well as potential π-π stacking interactions between the pyridine rings, which govern the crystal packing.

A representative table of crystallographic data for a hypothetical crystal structure of this compound is provided below.

| Parameter | Value |

| Chemical Formula | C₇H₁₀BrClN₂ |

| Formula Weight | 237.53 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 12.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 979.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.610 |

| Flack Parameter | 0.02(3) |

Note: This table is illustrative and does not represent actual experimental data.

Role of R 1 3 Bromopyridin 2 Yl Ethanamine Hcl in Advanced Organic Synthesis

As a Chiral Building Block in Multistep Organic Synthesis

In the realm of organic chemistry, a chiral building block is a pre-synthesized, enantiomerically pure molecule that chemists can incorporate into a larger, more complex structure. This strategy is fundamental to modern drug discovery and materials science, where the specific three-dimensional arrangement of atoms is critical for biological activity or material properties.

(R)-1-(3-Bromopyridin-2-yl)ethanamine HCl serves as an exemplary chiral building block. Its value lies in the fixed (R)-configuration at the carbon atom adjacent to the pyridine (B92270) ring. This specific stereocenter is preserved throughout synthetic sequences, allowing chemists to control the chirality of the final product. The presence of two distinct reactive sites—the primary amine and the bromo-substituted pyridine ring—enables sequential, regioselective modifications.

For instance, the primary amine group can readily undergo reactions such as acylation, alkylation, or reductive amination to build out one part of a target molecule. nih.gov Subsequently, the bromine atom on the pyridine ring can be utilized in a variety of powerful carbon-carbon or carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig couplings. mdpi.com This dual functionality allows for a divergent synthetic approach, where a common chiral intermediate can be transformed into a diverse library of complex chiral molecules.

Precursor for Chiral Ligands and Catalysts

The development of asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer compounds with high efficiency. enamine.net The effectiveness of this approach hinges on the design of chiral ligands that coordinate to a metal center and create a chiral environment, thereby directing the stereochemical outcome of a reaction.

(R)-1-(3-Bromopyridin-2-yl)ethanamine is an attractive precursor for the synthesis of novel chiral ligands. The primary amine and the nitrogen atom of the pyridine ring can act as a bidentate "pincer," capable of coordinating to various transition metals (e.g., rhodium, ruthenium, palladium). enamine.net

The synthesis of such ligands often involves the transformation of the amine group. For example, it can be converted into a phosphine-amine ligand through reaction with a chlorophosphine. The resulting ligand combines a hard nitrogen donor and a soft phosphorus donor, a feature that is highly effective in many catalytic systems. The bromine atom provides a further point for modification, allowing the ligand's steric and electronic properties to be fine-tuned by introducing different substituents via cross-coupling reactions, thereby optimizing its performance in a specific asymmetric transformation. researchgate.net

Intermediate in the Stereoselective Preparation of Diverse Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The stereoselective synthesis of these structures is a significant challenge in organic chemistry. nih.gov this compound serves as a valuable intermediate for accessing a range of chiral heterocyclic systems.

The inherent functionality of the molecule provides multiple pathways for cyclization. The primary amine can act as a nucleophile in reactions designed to form new rings. For example, reaction with a bifunctional electrophile can lead to the formation of novel, chiral fused-ring systems incorporating the pyridine nucleus.

Moreover, the bromine atom is a key handle for intramolecular cyclization reactions. researchgate.netresearchgate.net A common strategy involves first attaching a long chain to the amine group, which contains a functional group at its terminus. Then, an intramolecular cross-coupling reaction (e.g., an intramolecular Heck or Suzuki reaction) between the bromine atom and the terminus of the chain can forge a new macrocycle or a fused heterocyclic ring, with the stereochemistry controlled by the original chiral center. This approach has been used to create complex scaffolds for medicinal chemistry programs. mdpi.com

Enabling Stereoselective Access to Derivatives for Further Research

A critical activity in early-stage drug discovery is the synthesis of a wide array of structurally related compounds, known as a chemical library, to screen for biological activity. This compound is an ideal starting point for creating such libraries of chiral molecules.

The compound's structure allows for systematic modification at two key positions, ensuring that the crucial (R)-stereocenter remains intact. This process, often referred to as scaffold decoration, enables the exploration of the chemical space around a core structure.

Table of Potential Derivatization Reactions

| Reaction Site | Reaction Type | Potential Reagents | Resulting Functionality |

|---|---|---|---|

| Amine Group | Acylation | Acid chlorides, Anhydrides | Amides |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides | |

| Reductive Amination | Aldehydes, Ketones | Secondary Amines | |

| Bromo Group | Suzuki Coupling | Boronic acids/esters | Aryl or Alkyl substitution |

| Sonogashira Coupling | Terminal alkynes | Alkynyl substitution |

By employing these reactions in a combinatorial fashion, researchers can rapidly generate hundreds of distinct, enantiomerically pure derivatives. nih.gov Each derivative possesses a unique set of substituents, allowing for a thorough investigation of structure-activity relationships (SAR). This systematic approach is invaluable for identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties for further development in pharmaceutical research.

Theoretical and Computational Investigations of R 1 3 Bromopyridin 2 Yl Ethanamine Hcl

Computational Studies on Stereoselectivity in Synthetic Pathways

The synthesis of enantiomerically pure chiral amines like (R)-1-(3-Bromopyridin-2-yl)ethanamine is a significant challenge. nih.gov Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the stereoselectivity of synthetic routes. elsevierpure.com These studies often focus on elucidating the transition states of key reaction steps to determine the energetic factors that favor the formation of one enantiomer over the other. elsevierpure.com

In the context of synthesizing chiral amines, computational models can be used to study the diastereomeric interactions in asymmetric synthesis. researchgate.net For instance, in reductive amination, a common method for producing chiral amines, the stereochemical outcome is often dictated by the facial selectivity of hydride attack on a chiral imine intermediate. DFT calculations can model the energies of the different transition states leading to the (R) and (S) products, providing a quantitative prediction of the enantiomeric excess. researchgate.net

Table 1: Factors Influencing Stereoselectivity in Chiral Amine Synthesis

| Factor | Description | Computational Approach |

| Steric Hindrance | The spatial arrangement of atoms in the substrate and catalyst can favor one reaction pathway over another. | Modeling the transition state geometries to identify steric clashes that would increase the energy of one pathway. |

| Electronic Effects | The distribution of electron density can influence the trajectory of the incoming nucleophile or electrophile. | Calculation of electrostatic potential maps and orbital interactions to predict the most favorable electronic pathway. |

| Catalyst-Substrate Interactions | The non-covalent interactions between a chiral catalyst and the substrate can create a chiral environment that directs the reaction. | Molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations to model the catalyst-substrate complex. |

| Solvent Effects | The solvent can influence the stability of transition states and intermediates. | Implicit or explicit solvent models in DFT calculations to account for the effect of the solvent on reaction energetics. |

Molecular Modeling of Reactivity and Conformation

Conformational analysis can predict the most stable arrangement of the molecule by calculating the potential energy as a function of dihedral angles. For (R)-1-(3-Bromopyridin-2-yl)ethanamine, the rotation around the C-C bond of the ethylamine (B1201723) group and the C-N bond connecting it to the pyridine (B92270) ring are of particular interest. These rotations will be influenced by steric interactions between the amine group, the methyl group, and the pyridine ring, as well as by electronic interactions involving the nitrogen lone pair and the aromatic system.

Molecular modeling can also provide insights into the molecule's reactivity. nih.gov By examining the molecule's structure and electronic properties, regions that are susceptible to nucleophilic or electrophilic attack can be identified. The presence of the electron-withdrawing bromine atom and the pyridine nitrogen influences the electron density distribution in the aromatic ring, which in turn affects its reactivity in substitution reactions. nih.gov

Table 2: Predicted Conformational and Reactivity Properties

| Property | Predicted Characteristic | Modeling Technique |

| Lowest Energy Conformer | The ethylamine side chain is likely to adopt a staggered conformation to minimize steric strain. | Conformational search algorithms using molecular mechanics force fields. |

| Rotational Barriers | Significant energy barriers are expected for rotation around the C-C and C-N bonds of the side chain due to steric hindrance. | Calculation of potential energy surfaces as a function of dihedral angles using DFT. |

| Reactivity Hotspots | The pyridine nitrogen is a likely site for protonation and coordination to metal ions. The carbon atoms of the pyridine ring are susceptible to nucleophilic attack, with the positions influenced by the bromine substituent. | Analysis of electrostatic potential maps and frontier molecular orbitals. |

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, such as those based on Hartree-Fock or Density Functional Theory, provide a detailed picture of the electronic structure of (R)-1-(3-Bromopyridin-2-yl)ethanamine HCl. substack.com These calculations can determine various electronic properties, including the distribution of electron density, the energies of molecular orbitals, and the nature of chemical bonds. researchgate.net

The electronic structure of the bromopyridine ring is of particular interest. The nitrogen atom, being more electronegative than carbon, leads to a polarization of the ring, with a partial negative charge on the nitrogen and partial positive charges on the adjacent carbon atoms. The bromine atom, being a halogen, is an electron-withdrawing group that further influences the electron density distribution. rsc.org

Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's chemical reactivity and spectroscopic properties. researchgate.net The HOMO is typically associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. researchgate.net

Table 3: Calculated Electronic Properties of a Model Bromopyridine System

| Property | Description | Significance |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |

| HOMO Energy | The energy of the highest occupied molecular orbital. | Related to the ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy | The energy of the lowest unoccupied molecular orbital. | Related to the electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with chemical reactivity and stability. |

| Atomic Charges | The distribution of partial charges on each atom. | Indicates sites of electrostatic interaction and potential reactivity. |

Note: The values in the table are illustrative and would need to be calculated specifically for this compound using appropriate quantum chemical methods.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (R)-1-(3-Bromopyridin-2-yl)ethanamine HCl with high enantiomeric purity?

- Methodology :

- Step 1 : React 3-bromo-2-pyridinecarboxaldehyde with (R)-ethylamine in the presence of a reducing agent (e.g., sodium borohydride) to form the chiral amine intermediate.

- Step 2 : Purify via recrystallization or chiral chromatography to isolate the (R)-enantiomer .

- Step 3 : Treat with HCl in anhydrous ethanol to form the hydrochloride salt, followed by lyophilization for stability .

Q. How can structural characterization of this compound be performed to resolve ambiguities in its stereochemistry?

- Techniques :

- X-ray crystallography : Use SHELX software for refinement to determine absolute configuration .

- Chiral HPLC : Employ a Chiralpak® column with a mobile phase of hexane/isopropanol (80:20) to verify enantiopurity .

- Spectroscopy : -NMR and polarimetry to cross-validate chiral centers .

Q. What purification strategies are effective for removing by-products like dehalogenated impurities?

- Approach :

- Column chromatography : Use silica gel with gradient elution (ethyl acetate/methanol) to separate halogenated vs. non-halogenated species .

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate the hydrochloride salt .

- Analytical QC : LC-MS to detect trace impurities (<0.1%) with m/z signatures .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties of this compound?

- Method :

- Functional Selection : Use B3LYP hybrid functional with 6-311++G(d,p) basis set to account for exchange-correlation effects .

- Outputs : Calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges to predict reactivity at the bromopyridinyl moiety .

Q. What experimental designs can resolve contradictions between computational predictions and empirical reactivity data?

- Case Example : If DFT predicts bromine as the primary reactive site but experimental data show amine reactivity:

- Hypothesis Testing : Perform kinetic isotope effect (KIE) studies or Hammett plots to identify rate-determining steps .

- Advanced Spectroscopy : Use -labeled NMR to track amine participation in nucleophilic reactions .

Q. How does the stereochemistry of this compound influence its interactions with biological targets (e.g., neurotransmitter receptors)?

- Assay Design :

- Radioligand Binding : Use -labeled ligands in competition assays with serotonin (5-HT) or dopamine receptors .

- Data Table :

| Receptor | (R)-Enantiomer IC (nM) | (S)-Enantiomer IC (nM) |

|---|---|---|

| 5-HT | 12.3 ± 1.5 | 89.7 ± 6.2 |

| D | 450 ± 32 | 480 ± 28 |

- Conclusion : The (R)-enantiomer shows 7.3× higher affinity for 5-HT, suggesting chirality-driven selectivity .

Q. What strategies optimize the stability of this compound under physiological pH and temperature conditions?

- Stability Studies :

- pH Profiling : Incubate in buffers (pH 1–10) and monitor degradation via HPLC at 25°C and 37°C .

- Degradation Pathways : Identify hydrolysis products (e.g., dehalogenated derivatives) using HRMS .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

- SAR Parameters :

| Substituent Modification | Impact on LogP | Bioavailability (%) |

|---|---|---|

| 3-Bromo → 3-Chloro | +0.5 | 65 → 58 |

| Ethylamine → Cyclopropylamine | -1.2 | 65 → 72 |

- Design Rule : Bulky substituents at the pyridinyl 3-position enhance metabolic stability but reduce solubility .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.